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molecular formula C15H9FN2O3 B8376578 6-(2-Fluoropyrimidin-4-yloxy)-1-naphthoic acid

6-(2-Fluoropyrimidin-4-yloxy)-1-naphthoic acid

Cat. No. B8376578
M. Wt: 284.24 g/mol
InChI Key: LAFRFPFDPBPTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178557B2

Procedure details

To a solution of 6-hydroxy-1-napthoic acid (3.23 g, 17.2 mmol) in DMSO (8 mL), Cs2CO3 (16.8 g, 57.6 mmol) was added and stirred at RT 10 min. 2,4-Difluoropyrimidine (2 g, 17.2 mmol) was added and the reaction was stirred at RT for 12 h. The mixture was diluted with water and made pH 7 using 1 N HCl, at which point it is a foamy emulsion. The mixture sat without stirring 2 days and the resulting solid was filtered and rinsed with water and Et2O to yield the title compound as a pink solid.
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5]2.C([O-])([O-])=O.[Cs+].[Cs+].[F:21][C:22]1[N:27]=[C:26](F)[CH:25]=[CH:24][N:23]=1.Cl>CS(C)=O.O>[F:21][C:22]1[N:27]=[C:26]([O:1][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5]3)[CH:25]=[CH:24][N:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Cs2CO3
Quantity
16.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=NC=CC(=N1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at RT for 12 h
Duration
12 h
STIRRING
Type
STIRRING
Details
without stirring 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
rinsed with water and Et2O

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=NC=CC(=N1)OC=1C=C2C=CC=C(C2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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